molecular formula C13H16O5 B3347867 Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate CAS No. 14563-40-7

Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

Cat. No.: B3347867
CAS No.: 14563-40-7
M. Wt: 252.26 g/mol
InChI Key: RUENABICCRWAEK-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate (CAS 14563-40-7) is a high-purity organic compound supplied for research applications. This ester features a 3,4-dimethoxyphenyl group attached to a 4-oxobutanoate backbone, with a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol . The compound is characterized by its specific structural attributes, including the ketone and ester functional groups, which make it a valuable intermediate in synthetic organic chemistry . As a key building block, researchers can utilize this compound in the synthesis of more complex molecules, leveraging its reactive sites for further chemical modifications. It is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any other personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O5/c1-16-11-6-4-9(8-12(11)17-2)10(14)5-7-13(15)18-3/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUENABICCRWAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314569
Record name methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate
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Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14563-40-7
Record name Methyl 3,4-dimethoxy-γ-oxobenzenebutanoate
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Record name NSC 286138
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Record name NSC286138
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Record name methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate
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Structural Context and Functional Group Reactivity in Complex Molecule Assembly

The molecular structure of Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is characterized by three key features: a methyl ester, a ketone, and a 3,4-dimethoxyphenyl (veratryl) group. This specific arrangement of functional groups dictates its reactivity and utility in multi-step syntheses.

The Ketone Group: The carbonyl group of the ketone is a primary site of reactivity. It is susceptible to nucleophilic attack and can be readily reduced to a secondary alcohol or converted into an amine through reductive amination. This transformation is fundamental to its role in building the nitrogen-containing heterocyclic core of alkaloids.

The Methyl Ester Group: The ester functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. This acid is itself a crucial intermediate. The ester can also be reduced, typically using powerful reducing agents like lithium aluminum hydride.

The 3,4-Dimethoxyphenyl Group: This aromatic ring is electron-rich due to the presence of two methoxy (B1213986) electron-donating groups. This activation facilitates intramolecular electrophilic substitution reactions on the ring, a key step in the cyclization processes that form the isoquinoline (B145761) ring system.

The strategic placement of these groups allows for a sequence of controlled chemical transformations, making the molecule an ideal precursor for constructing the complex scaffold of papaverine (B1678415) and related compounds.

Table 1: Key Functional Groups and Their Synthetic Reactivity

Functional Group Potential Reactions Relevance in Synthesis
Aryl Ketone Reduction, Reductive Amination, Condensation Formation of amine precursors for cyclization
Methyl Ester Hydrolysis, Reduction, Amidation Modification of the side chain, participation in cyclization

Significance As a Versatile Synthetic Building Block in Chemical Research

The principal application of Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate and its parent carboxylic acid is as a key intermediate in the total synthesis of papaverine (B1678415). Papaverine is a benzylisoquinoline alkaloid first isolated from the opium poppy (Papaver somniferum) in 1848 by Georg Merck. chemshuttle.com Its utility as a smooth muscle relaxant created a demand that outstripped the supply from natural sources, prompting the development of numerous synthetic routes. bldpharm.com

The most historically significant of these syntheses, developed by Pictet and Gams in 1909, and later modified by others like Pictet and Finkelstein, relies on intermediates derived from the 4-(3,4-dimethoxyphenyl)-4-oxobutanoate framework. bldpharm.comresearchgate.net In these classic routes, a precursor derived from this keto-acid is condensed with a phenethylamine (B48288) derivative.

A pivotal step in these syntheses is the Bischler-Napieralski reaction , an intramolecular cyclization that forms the dihydroisoquinoline core. organic-chemistry.orgwikipedia.org The amide formed between a β-phenylethylamine and a derivative of the butanoate's side chain is treated with a dehydrating agent (e.g., POCl₃ or P₂O₅). The electron-rich dimethoxyphenyl ring is attacked by an electrophilic intermediate generated from the amide, leading to ring closure. organic-chemistry.orgwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to furnish the fully aromatic isoquinoline (B145761) ring of papaverine. chemshuttle.combldpharm.com

Overview of Research Trajectories and Key Academic Contributions

Direct Esterification Approaches to β-Keto Esters

Direct esterification is a fundamental transformation in organic synthesis. For β-keto esters, this typically involves the reaction of a corresponding β-keto acid with an alcohol under acidic conditions. However, the inherent instability of β-keto acid precursors, which are prone to decarboxylation, presents a significant challenge to this approach.

Esterification of 4-(3,4-Dimethoxyphenyl)-4-Oxobutanoic Acid Precursors

The direct precursor for the target molecule is 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The synthesis of the final methyl ester via this route involves the condensation of this keto-acid with methanol (B129727). While conceptually straightforward, the reaction conditions must be carefully controlled to mitigate the tendency of the β-keto acid to decompose.

A parallel synthesis for an analogous compound, Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate, is achieved by reacting 12 g of the parent 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid with 1.2 g of acetyl chloride in 120 ml of methanol. The reaction proceeds over 48 hours to yield the desired methyl ester. This example illustrates a viable acid-catalyzed pathway for the esterification of a structurally similar β-keto acid precursor.

Acid-Catalyzed Esterification Conditions

Acid-catalyzed esterification, commonly known as Fischer esterification, is a reversible reaction that is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed. Various acidic catalysts can be employed to facilitate this transformation. For β-keto esters, transesterification is often a more convenient method due to the instability of the corresponding β-keto acids.

A range of catalysts has been proven effective for these transformations, highlighting the versatility of acid catalysis in ester synthesis. The choice of catalyst and conditions depends on the specific substrate and desired purity of the product.

Table 1: Selected Acid-Catalyzed Conditions for Esterification and Transesterification of β-Keto Esters

Catalyst System Substrates Conditions Notes
Acetyl Chloride β-Keto Acid & Methanol Reaction for 48 hours Serves as a source of HCl for in-situ catalysis.
Silica-Boric Acid β-Keto Methyl/Ethyl Esters & Alcohols Solvent-free A recyclable heterogeneous catalyst promoting green chemistry.
Arylboronic Acids β-Keto Esters & Alcohols 2.5 mol% catalyst loading Effective Lewis acid catalysts, particularly those with electron-withdrawing groups.
Zeolite H-FER β-Keto Esters & Alcohols Solvent-less Reusable catalyst without loss of activity.
Dowex H+ Resin Carboxylic Acids & Alcohols Reflux in alcohol An effective and reusable solid acid catalyst.

Reactions Involving Acrolein Carbonylation

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds, including esters, from unsaturated precursors like alkenes. researchgate.netresearchgate.net This methodology involves the addition of a carbon monoxide (CO) group and an alkoxy group across a double bond.

Palladium-Catalyzed Carbonylation of Acrolein with Methanol

The synthesis of methyl 4-oxobutanoate (B1241810) analogues can be envisioned through the palladium-catalyzed carbonylation of an appropriate alkene. Specifically, the alkoxycarbonylation of acrolein (an α,β-unsaturated aldehyde) with methanol would theoretically yield a saturated keto-ester. The general mechanism for palladium-catalyzed alkoxycarbonylation of alkenes typically proceeds via a "hydride mechanism". researchgate.net This process is initiated by the formation of a palladium hydride species, which then adds to the alkene. This is followed by CO insertion into the palladium-alkyl bond and, finally, alcoholysis to release the ester product and regenerate the active catalyst. The electronic and steric properties of the phosphine (B1218219) ligands used significantly influence the catalyst's performance. researchgate.net

Influence of Hydrogen Halides and Arylarsines in Catalytic Systems

The catalytic system's efficiency and selectivity in palladium-catalyzed carbonylations are highly dependent on the ligands and additives present. Hydrogen halides (HX) or their surrogates are crucial components in many catalytic cycles. For instance, palladium-catalyzed hydrochlorocarbonylation of alkenes has been developed for the synthesis of alkyl acid chlorides using a mild HCl source. nih.gov Mechanistic studies indicate that these reactions proceed through a palladium hydride pathway, where CO can promote the reductive elimination of the acyl-palladium-halide intermediate. nih.gov The presence of a halide (e.g., from PdX2 precursors) is integral to the catalyst structure and its reactivity throughout the catalytic cycle. nih.gov While arylarsines have historically been used as ligands in coordination chemistry, modern palladium catalysis predominantly relies on phosphine-based ligands due to their superior efficacy in tuning the electronic and steric environment of the metal center.

Knoevenagel Condensation Strategies for α,β-Unsaturated Keto Esters

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The product is typically an α,β-unsaturated dicarbonyl or related compound.

This strategy can be applied to the synthesis of precursors for the target molecule. For example, the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with an active methylene compound like methyl acetoacetate (B1235776) would yield an α,β-unsaturated keto ester. A subsequent catalytic hydrogenation step would be required to reduce the carbon-carbon double bond to afford the saturated β-keto ester, this compound. During catalytic hydrogenation, a metal catalyst such as Palladium on carbon (Pd/C) is used to add hydrogen across the double bond. masterorganicchemistry.com

The mechanism of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by a weak base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 3,4-dimethoxybenzaldehyde). The resulting intermediate subsequently undergoes dehydration, often facilitated by the removal of water, to yield the final α,β-unsaturated product.

Table 2: Catalysts for Knoevenagel Condensation

Catalyst Reactants Notes
Piperidine Aldehyde/Ketone & Active Methylene Compound A common weak base catalyst.
TiCl4/Et3N Aldehyde/Ketone & Active Methylene Compound A Lewis acid/base combination.
Potassium Fluoride (KF) Aldehyde/Ketone & Active Methylene Compound Functions as a basic catalyst.
Zinc Chloride (ZnCl2) Aldehyde/Ketone & Active Methylene Compound Acts as a Lewis acid catalyst.
Lewis Acidic Ionic Liquids Aldehyde/Ketone & Active Methylene Compound Serve as both solvent and catalyst.

Condensation with Substituted Benzaldehydes

The Knoevenagel condensation, particularly the Doebner modification, provides a viable route to α,β-unsaturated acids which can be precursors to the target keto ester. wikipedia.orgtandfonline.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of a precursor to this compound, 3,4-dimethoxybenzaldehyde serves as the starting aldehyde.

The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid as the active methylene compound and pyridine (B92270) as the solvent, often with a catalytic amount of piperidine. wikipedia.orgbu.edu This reaction typically results in the formation of a substituted cinnamic acid through condensation followed by decarboxylation. tandfonline.combu.edu The reaction of 3,4-dimethoxybenzaldehyde with malonic acid would yield 3,4-dimethoxycinnamic acid. Subsequent reduction of the carbon-carbon double bond and modification of the carboxylic acid group are then necessary to arrive at the target compound.

A variation involves using a malonic acid half-ester in a Knoevenagel-Doebner condensation, which can provide a more direct route to an ester product, potentially simplifying the subsequent steps.

Catalytic Systems in Knoevenagel Processes

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the catalytic system employed. While the classic Doebner modification uses pyridine and piperidine, a variety of other catalysts have been explored to improve yields, reduce reaction times, and employ more environmentally benign conditions. tandfonline.comtandfonline.com

Catalytic systems for Knoevenagel condensations can be broadly categorized as homogeneous and heterogeneous. Homogeneous catalysts include primary, secondary, and tertiary amines, as well as ammonium (B1175870) salts. tandfonline.com For instance, β-alanine has been used as a co-catalyst in what is known as the Verley modification. tandfonline.com

In recent years, there has been a significant shift towards the use of heterogeneous catalysts due to their ease of separation and reusability. Examples include:

Basic zeolites and clays: These solid acids and bases can effectively catalyze the condensation.

Functionalized mesoporous silica: Materials like MCM-41 functionalized with amine groups have shown high catalytic activity.

Chitosan: This biopolymer has been successfully used as a reusable solid base catalyst for the Knoevenagel-Doebner condensation. researchgate.net

Ionic liquids: These have been used as both solvent and catalyst, offering advantages in terms of recyclability. organic-chemistry.org

Metal-Organic Frameworks (MOFs): MOFs containing amino groups can act as efficient bifunctional catalysts. chemistryviews.org

The choice of catalyst can influence the reaction conditions, with some systems allowing for solvent-free reactions or reactions in aqueous media, aligning with the principles of green chemistry. tandfonline.com

Catalyst TypeSpecific ExampleTypical Reaction ConditionsKey Advantages
Homogeneous (Basic)Pyridine/PiperidineReflux in pyridineClassic, well-established method
Homogeneous (Organocatalyst)β-AlanineUsed as a co-catalyst with pyridineAvoids the use of piperidine
Heterogeneous (Biopolymer)ChitosanSolid base, can be used in various solventsReusable, biodegradable, environmentally friendly researchgate.net
Heterogeneous (MOF)Amino-functionalized MOFsOften mild conditions, e.g., room temperatureHigh activity and selectivity, reusable chemistryviews.org
Green CatalystAmmonium bicarbonateSolvent-free, heatingEnvironmentally benign, high yields tandfonline.com

Horner-Emmons-Wadsworth Reaction Sequences

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. chem-station.comalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. chem-station.com

Application in Preparation of Related Keto Esters

In the context of synthesizing a precursor to this compound, the HWE reaction would involve the reaction of 3,4-dimethoxybenzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate or trimethyl phosphonoacetate. chegg.com This reaction would be carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the phosphonate carbanion. chegg.com

The product of this reaction is an α,β-unsaturated ester, for example, methyl 3-(3,4-dimethoxyphenyl)acrylate. The HWE reaction generally favors the formation of the (E)-isomer due to thermodynamic control in the elimination of the oxaphosphetane intermediate. alfa-chemistry.com The resulting α,β-unsaturated ester is a key intermediate that can be further transformed into the desired saturated keto ester.

AldehydePhosphonate ReagentTypical BaseProduct
3,4-DimethoxybenzaldehydeTriethyl phosphonoacetateSodium Hydride (NaH)Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate
3,4-DimethoxybenzaldehydeTrimethyl phosphonoacetatePotassium Carbonate (K2CO3)Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate chegg.com

Subsequent Hydrogenation and Hydrolysis Steps

To convert the α,β-unsaturated ester obtained from the HWE reaction into the target saturated keto ester, a two-step sequence is typically employed: hydrogenation followed by hydrolysis and re-esterification if necessary.

Hydrogenation: The carbon-carbon double bond of the α,β-unsaturated ester is selectively reduced to a single bond through catalytic hydrogenation. chemistryviews.orgorganic-chemistry.org This is commonly achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or rhodium catalysts. chemistryviews.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. This step yields the corresponding saturated ester, for example, methyl 3-(3,4-dimethoxyphenyl)propanoate.

Hydrolysis and Esterification: If the ester group from the HWE reaction is not the desired methyl ester, a hydrolysis step is required. The saturated ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid, using either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis (saponification) with an alkali hydroxide (B78521) like sodium hydroxide is often preferred as the reaction is irreversible. masterorganicchemistry.com The resulting carboxylate salt is then acidified to yield the carboxylic acid. Finally, the carboxylic acid is esterified to the desired methyl ester, this compound, through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. youtube.com

Synthetic Routes from Nitriles and Halogenated Compounds

An alternative synthetic approach to γ-keto esters involves the formation of a carbon-carbon bond between a nitrile-containing compound and a halogenated compound.

Reaction of 3,4-Dimethoxybenzyl Cyanide with Halopropionates

This synthetic route would commence with 3,4-dimethoxybenzyl cyanide. The methylene group adjacent to the cyano group is acidic and can be deprotonated by a suitable base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), to form a stabilized carbanion.

This carbanion can then act as a nucleophile and react with a methyl 3-halopropionate, such as methyl 3-bromopropionate or methyl 3-chloropropionate, in an alkylation reaction. This nucleophilic substitution reaction would form methyl 4-cyano-4-(3,4-dimethoxyphenyl)butanoate.

The final step would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation to yield the ketone functionality. This transformation is typically achieved by heating the cyano-ester in the presence of a strong acid or base. The resulting keto acid would then be esterified to the final product, this compound.

Reductive Synthesis from Enones

The synthesis of saturated ketoesters from their α,β-unsaturated precursors represents a key transformation in organic chemistry. One effective method for the 1,4-conjugate reduction of enones is the use of Hantzsch esters, which serve as mild and selective hydride donors. This approach is particularly valuable for substrates containing other reducible functional groups, as the Hantzsch ester often chemoselectively reduces the carbon-carbon double bond of the enone system while leaving other carbonyl groups intact.

Hantzsch Ester Reduction of α,β-Unsaturated Ketones

The Hantzsch ester, typically diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a well-established reagent in biomimetic reduction reactions, acting as an analogue of the biological reducing agent NADH. princeton.edu The reduction of α,β-unsaturated ketones using a Hantzsch ester proceeds via a transfer hydrogenation mechanism. organic-chemistry.org This process is often facilitated by the presence of a catalyst, which can be a Brønsted or Lewis acid, to activate the enone substrate towards nucleophilic attack by the hydride from the Hantzsch ester. organic-chemistry.org Organocatalysts, such as chiral phosphoric acids or imidazolidinones, have also been successfully employed to achieve enantioselective reductions. organic-chemistry.orgacs.org

The general mechanism is believed to involve a single-step hydride transfer from the C-4 position of the Hantzsch ester to the β-carbon of the activated enone. princeton.edu This transfer is the rate-determining step, as indicated by kinetic isotope effect studies. princeton.edu The driving force for this reaction is the aromatization of the dihydropyridine (B1217469) ring of the Hantzsch ester to a stable pyridine derivative. nih.gov

While a specific documented synthesis of this compound using a Hantzsch ester reduction was not identified in the surveyed literature, the general applicability of this method to aromatic α,β-unsaturated ketones suggests its feasibility. organic-chemistry.org A plausible synthetic route would involve the conjugate reduction of a suitable precursor, such as Methyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate. The reaction would likely be carried out in a suitable organic solvent in the presence of a Hantzsch ester and a catalyst.

Below is a representative table illustrating the potential outcomes for the Hantzsch ester reduction of an α,β-unsaturated ketone to yield a saturated ketoester, based on typical results found in the literature for analogous transformations.

Table 1: Representative Data for Hantzsch Ester Reduction of an α,β-Unsaturated Ketone

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Silica GelDichloromethane252485
2Acetic AcidToluene801292
3Thiourea (B124793)Chloroform501888
4Chiral Phosphoric AcidDichloromethane03695 (90% ee)

Note: The data in this table are illustrative and based on findings for similar reductions of aromatic α,β-unsaturated ketones. The specific substrate is Methyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group of a ketone is a cornerstone of organic synthesis. For γ-keto esters like this compound, this reaction offers a direct route to creating more complex molecules with potential applications in medicinal chemistry and materials science.

Henry (Nitroaldol) Reaction Variations

The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is a powerful tool for constructing β-nitro alcohols, versatile synthetic intermediates. The reaction can often be controlled to produce specific stereoisomers, a critical aspect for the synthesis of chiral molecules.

Cu(I)-Catalyzed Enantioselective Additions

The use of copper(I) catalysts in enantioselective Henry reactions is a well-established strategy for producing optically active products from various carbonyl compounds. These catalysts can coordinate with both the carbonyl substrate and the nitroalkane, facilitating the reaction within a chiral environment to favor the formation of one enantiomer over the other. Despite the prevalence of this methodology, a literature search did not yield any studies where this compound was used as the substrate in a Cu(I)-catalyzed enantioselective Henry reaction.

Metal-Promoted Henry Reactions

A broader search for any metal-promoted Henry reactions involving this compound also proved fruitless. While numerous metals and their complexes are known to promote the Henry reaction with a wide range of ketones, no specific examples utilizing this particular γ-keto ester have been published.

Self-Mannich Reaction Pathways

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. A "self-Mannich" reaction would involve the target molecule acting as both the enolizable ketone (nucleophile) and, after initial reaction with an amine, the electrophilic iminium ion precursor. This would lead to the formation of a dimer or oligomer.

Stereoselective Self-Mannich Reactions with Chiral Amine Catalysts

Chiral amine catalysts are frequently employed to induce stereoselectivity in Mannich and related reactions. They can activate the substrate by forming chiral enamines or iminium ions, thereby directing the approach of the reacting partners. However, no documented instances of a stereoselective self-Mannich reaction of this compound catalyzed by a chiral amine could be located.

Diastereoselective Control in Self-Mannich Transformations

Achieving diastereoselective control is crucial when new stereocenters are formed in a molecule that already contains one or more. In a potential self-Mannich reaction of this compound, controlling the relative stereochemistry of the newly formed centers would be a key synthetic challenge. The literature, however, contains no reports on efforts to control or even observe the diastereoselectivity of such a transformation for this compound.

Oxidation Reactions

Oxidation reactions of this compound primarily target the ester functionality, leading to the formation of its corresponding carboxylic acid.

The conversion of this compound into its carboxylic acid analogue, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, is a fundamental transformation. This is typically achieved through hydrolysis of the methyl ester group.

One common and effective method for this transformation is saponification, which involves heating the ester under reflux with a strong base, such as sodium hydroxide (NaOH), in a mixed solvent system like methanol and water. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the departure of the methoxide (B1231860) leaving group. The resulting carboxylate salt is then protonated in a subsequent step by the addition of a strong acid, like hydrochloric acid (HCl), to yield the final carboxylic acid product. A similar procedure has been successfully employed for the hydrolysis of other methyl esters containing aromatic keto moieties, achieving high yields. chemspider.com

The general reaction scheme for the hydrolysis of this compound is presented below:

Reaction Scheme for Hydrolysis

ReactantReagentsProduct
This compound1. NaOH, H₂O/CH₃OH, Reflux2. HCl4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

This transformation is crucial for synthesizing derivatives that require a free carboxylic acid group for further reactions, such as amide bond formation or other coupling reactions.

Reduction Reactions

Reduction reactions of this compound can selectively target the keto group, leading to the formation of a secondary alcohol, or potentially reduce both the ketone and the ester, depending on the reducing agent and reaction conditions.

The selective reduction of the ketone in β-keto esters like this compound to the corresponding β-hydroxy ester is a common and synthetically useful transformation. This can be achieved using various reducing agents. For instance, non-coordinating borohydrides can be employed for this purpose. nsf.gov

Catalytic transfer hydrogenation is another powerful method for the reduction of β-keto esters. This technique often utilizes a metal catalyst, such as rhodium(III) or ruthenium(II) complexes, with a hydrogen donor like formic acid/triethylamine or sodium formate. nih.govnih.gov These methods are often highly diastereoselective, leading to the preferential formation of one diastereomer of the resulting β-hydroxy ester.

For the synthesis of enantiomerically pure β-hydroxy esters, chemo-enzymatic reductions offer a high degree of stereocontrol. These methods employ enzymes, such as alcohol dehydrogenases (ADHs), which can selectively reduce the keto group to either the (R)- or (S)-alcohol, depending on the specific enzyme used. rsc.orgfrontiersin.org

The asymmetric reduction of β-keto esters using cell-free enzymes is a growing area of interest. For example, novel thermophilic alcohol dehydrogenases have been shown to be effective in the asymmetric reduction of β-keto esters, utilizing cofactors like NADH. rsc.org These enzymatic systems can be immobilized to improve stability and reusability. The stereoselectivity of these reactions is a key advantage, allowing for the production of chiral building blocks that are valuable in the synthesis of pharmaceuticals and other bioactive molecules.

The general outcome of the stereoselective reduction of the keto group is depicted in the following table:

Stereoselective Reduction of the Keto Group

Starting MaterialReaction TypePotential Products (Enantiomers)
This compoundChemo-enzymatic Reduction(R)-Methyl 4-(3,4-dimethoxyphenyl)-4-hydroxybutanoate(S)-Methyl 4-(3,4-dimethoxyphenyl)-4-hydroxybutanoate

Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction

Precursor to Heterocyclic Scaffolds

The reactivity of Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate is centered around its dicarbonyl nature, which provides two electrophilic sites susceptible to attack by nucleophiles. This characteristic is exploited in cyclization and cyclocondensation reactions to form various heterocyclic ring systems.

Synthesis of Chromenone Derivatives

The synthesis of chromenone derivatives from β-ketoesters is a well-established strategy in organic chemistry. One of the classical methods that can be adapted for this purpose is the Simonis reaction, which involves the condensation of phenols with β-ketoesters in the presence of a dehydrating agent like phosphorus pentoxide.

While direct intramolecular cyclization of this compound to form a chromenone is not a commonly reported standalone procedure, the principles of chromone (B188151) synthesis from related precursors can be applied. The Simonis reaction, for instance, would involve the reaction of a phenol (B47542) with a β-ketoester. In a hypothetical adaptation, the 3,4-dimethoxyphenyl keto moiety of the title compound could potentially undergo an intramolecular cyclization if a phenolic hydroxyl group were present at the appropriate position on the aromatic ring.

More established routes to chromones typically involve the cyclization of o-hydroxyaryl ketones with a source for the remaining two carbons of the pyranone ring. The Kostanecki-Robinson acylation, for example, utilizes an O-hydroxyaryl ketone and an aliphatic acid anhydride (B1165640).

Reaction NameStarting MaterialsKey Features
Simonis ReactionPhenol, β-KetoesterCondensation in the presence of P₂O₅.
Kostanecki-Robinson ReactionO-Hydroxyaryl Ketone, Acid AnhydrideAcylation followed by cyclization.

This table outlines classical methods for chromone synthesis that rely on precursors structurally related to this compound.

Once the chromenone scaffold is synthesized, it can undergo a variety of functionalization reactions to introduce diverse substituents. These modifications are crucial for tuning the electronic and biological properties of the final molecules. Common functionalization strategies include electrophilic substitution on the benzene (B151609) ring and reactions at the C2 and C3 positions of the pyranone ring.

Formation of Pyrimidine (B1678525) Derivatives

A prominent application of β-ketoesters like this compound is in the synthesis of pyrimidine derivatives through the Biginelli reaction. This one-pot multicomponent reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793).

The cyclocondensation of this compound with an aldehyde and thiourea leads to the formation of dihydropyrimidinethiones. This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules. The 3,4-dimethoxyphenyl group from the starting material becomes a substituent at the 4-position of the resulting pyrimidine ring.

The general reaction proceeds as follows: an aldehyde condenses with thiourea to form an N-acylimine intermediate, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinethione.

ReactantRole in the Reaction
This compoundProvides the C5, C6, and a substituent at C4 of the pyrimidine ring.
AldehydeProvides the C4 and its substituent of the pyrimidine ring.
ThioureaProvides the N1, C2, and N3 atoms of the pyrimidine ring.

This interactive table details the contribution of each reactant in the Biginelli reaction for the synthesis of dihydropyrimidinethiones.

The dihydropyrimidinethione scaffold obtained from the Biginelli reaction is a versatile platform for further chemical modifications. The presence of multiple functional groups—the thiourea moiety, the ester group, and the dihydropyrimidine (B8664642) core—allows for a wide range of derivatization reactions.

For instance, the thione group can be alkylated to form S-alkyl derivatives or can be oxidized to the corresponding oxo-analogue. The ester group at the 5-position can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other ester derivatives. The dihydropyrimidine ring itself can be aromatized to the corresponding pyrimidine. These transformations significantly expand the chemical diversity of the compounds that can be accessed from this compound.

Incorporation into Piperidine Architectures

Building Block for Lactone Systems

Gamma-butyrolactones are five-membered lactones (cyclic esters) that are present in many natural products and exhibit a range of biological activities. nih.gov Their synthesis often relies on the cyclization of γ-hydroxycarboxylic acids or their ester precursors.

The synthesis of β-benzyl-γ-butyrolactones represents an important area of research, with various methods developed to achieve this structural motif. nih.govresearchgate.net These methods often involve asymmetric hydrogenation or alkylation of precursor molecules. researchgate.net While this compound is a γ-keto-ester, its direct conversion to a β-benzyl-γ-butyrolactone is not straightforward as it would require significant structural rearrangement and the introduction of a benzyl (B1604629) group at the beta position. More conventional approaches start from precursors like succinic anhydrides or utilize transition metal-catalyzed reactions on butynediol derivatives to construct the desired framework. researchgate.netgoogle.comgoogleapis.com The reduction of the keto group in this compound would lead to a γ-hydroxy ester, which upon cyclization would form a γ-(3,4-dimethoxyphenyl)-γ-butyrolactone, a different but structurally related lactone.

Intermediate in the Synthesis of Natural Product Analogues

The modification of natural products to create analogues is a cornerstone of medicinal chemistry, aiming to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The 3,4-dimethoxyphenyl group is a key structural feature in a wide range of natural products, particularly in isoquinoline (B145761) alkaloids like papaverine (B1678415) and laudanosine.

This compound serves as a valuable intermediate for synthesizing analogues of these natural products. Its carbon skeleton can be elaborated and incorporated into more complex heterocyclic systems. For example, the butanoate chain can be modified and used in cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form the core isoquinoline or related alkaloid frameworks. The ability to introduce variations through the keto and ester functionalities allows for the systematic development of libraries of natural product analogues for biological screening. unina.itresearchgate.net The synthesis of complex molecules often relies on the strategic use of such versatile building blocks to construct the target carbon skeleton efficiently. nih.gov

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net This approach is highly valued for its efficiency and ability to rapidly generate libraries of complex molecules.

β-ketoesters, the class of compounds to which this compound belongs, are exceptionally useful substrates in MCRs. researchgate.netresearchgate.net Their ability to act as both nucleophiles (at the α-carbon) and electrophiles (at the keto and ester carbonyls) allows them to participate in a variety of reaction cascades. researchgate.net For example, β-ketoesters are classic components in the Biginelli reaction to produce dihydropyrimidinones and in Hantzsch-type syntheses of dihydropyridines, both of which are important heterocyclic scaffolds in medicinal chemistry. researchgate.net The presence of the 3,4-dimethoxyphenyl group on the keto-ester allows for the direct incorporation of this biologically relevant moiety into diverse molecular frameworks, providing a straightforward route to novel compounds with potential pharmaceutical applications. chemrxiv.org

Advanced Synthetic Strategies and Methodological Innovations

Stereodivergent and Enantioselective Approaches

While the target molecule itself is achiral, its derivatives, particularly those resulting from the reduction of the ketone group, possess a stereocenter. Therefore, enantioselective methods are crucial for accessing specific chiral downstream products, such as precursors for pharmaceuticals.

The primary carbon-carbon bond formation occurs during the Friedel-Crafts acylation. Achieving stereocontrol at this stage is not directly applicable as no chiral center is formed. However, stereoselectivity becomes paramount in subsequent transformations or if an asymmetric variant of the Friedel-Crafts reaction is employed on a prochiral substrate.

Asymmetric Friedel-Crafts (F-C) reactions are a powerful tool for creating chiral centers. buchler-gmbh.com Catalytic asymmetric F-C alkylations of aromatic compounds, including electron-rich substrates like veratrole, can establish benzylic stereocenters with high enantioselectivity. researchgate.netnih.govacs.org For instance, the reaction of an unsaturated α-ketoester with an aromatic nucleophile, catalyzed by a chiral Lewis acid complex, can generate a chiral γ-keto ester. While not a direct synthesis of the title compound, this illustrates a strategy for creating chiral analogs.

Table 1: Representative Chiral Lewis Acid Catalysts in Asymmetric Friedel-Crafts Reactions

Catalyst Type Chiral Ligand Example Metal Ion Typical Substrates Ref
Chiral BINOL-Phosphoric Acids (R)-TRIP Brønsted Acid Indoles, Pyrroles mdpi.com
Chiral BOX Complexes Bis(oxazoline) Cu(II), Sc(III) Indoles, Phenols nih.gov
Chiral N,N'-Dioxide Complexes Amino Acid-derived Ni(II), Sc(III) Pyrroles, Phenols nih.gov
Cinchona Alkaloid Derivatives Quinine-squaramide Organocatalyst Naphthols, Phenols buchler-gmbh.com

The design of catalysts for inducing chirality is a cornerstone of modern asymmetric synthesis. nih.gov For reactions involving intermediates derived from Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate, catalysts are designed to create a specific chiral environment around the reacting species.

Key design principles include:

Bifunctional Catalysis: Catalysts incorporating both a Lewis acidic site to activate an electrophile and a Brønsted basic site to orient a nucleophile can achieve high levels of stereocontrol. Cinchona alkaloid-derived thioureas are prime examples. buchler-gmbh.com

Axial Chirality: Ligands such as BINOL and its derivatives create a well-defined, sterically hindered chiral pocket around a metal center, forcing reactants to approach from a specific trajectory. nih.govmdpi.com

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as potent organocatalysts for asymmetric acylations, capable of facilitating kinetic resolutions of racemic alcohols with high enantioselectivity. researchgate.net

These catalyst design strategies are instrumental in synthesizing enantiomerically pure compounds derived from the reduction or further functionalization of the keto group in the target molecule.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound primarily involves addressing the drawbacks of the traditional Friedel-Crafts acylation, which often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ and volatile organic solvents. rsc.orgresearchgate.net

Modern approaches seek to replace hazardous reagents and solvents with safer, more sustainable alternatives.

Solvent-Free Reactions: Performing the acylation under solvent-free or mechanochemical conditions can drastically reduce waste. organic-chemistry.orgnih.gov For example, heating the reactants with a solid acid catalyst avoids the need for bulk chlorinated solvents.

Greener Solvents: When a solvent is necessary, replacing volatile organic compounds (VOCs) with greener alternatives is prioritized. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both the solvent and catalyst, are non-volatile, and often recyclable. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, thereby reducing energy consumption and by-product formation. ruc.dk

Table 2: Comparison of Traditional vs. Green Conditions for Friedel-Crafts Acylation

Parameter Traditional Method Green Alternative Benefit Ref
Catalyst Stoichiometric AlCl₃, FeCl₃ Catalytic Bi(OTf)₃, Zeolites, Solid Acids Reduced waste, recyclability, lower toxicity ruc.dkresearchgate.net
Solvent Dichloromethane, Nitrobenzene Solvent-free, Deep Eutectic Solvents (DES) Reduced VOC emissions, improved safety rsc.orgorganic-chemistry.org
Acylating Agent Acyl Chlorides Carboxylic Anhydrides, Carboxylic Acids Avoids corrosive HCl byproduct organic-chemistry.org
Energy Input Conventional Heating (hours) Microwave Irradiation (minutes) Reduced energy consumption, faster reaction ruc.dk

A key aspect of green chemistry is the use of heterogeneous or recyclable catalysts. nih.gov

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, montmorillonite (B579905) clays, sulfated zirconia, and supported heteropolyacids can be easily filtered from the reaction mixture and reused multiple times with minimal loss of activity. researchgate.net This simplifies product purification and minimizes catalyst waste. researchgate.net

Recyclable Homogeneous Catalysts: Lewis acids like bismuth triflate are water-tolerant and can sometimes be recovered from the aqueous phase and reused. ruc.dk Similarly, catalysts dissolved in ionic liquids or DES can be recycled along with the solvent. rsc.org A patent describes methods for recycling aluminum resources from Friedel-Crafts reaction waste streams, though this is a recovery rather than direct reuse process. google.com

Sustainability is quantified using metrics like Atom Economy and the Environmental Factor (E-Factor). A greener synthesis of this compound using a catalytic amount of a recyclable solid acid with an anhydride (B1165640) acylating agent would have a significantly better atom economy and a lower E-Factor compared to the classical approach using stoichiometric AlCl₃ and an acyl chloride. organic-chemistry.org

Flow Chemistry Applications in Production

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages for the production of pharmaceutical intermediates, including enhanced safety, better process control, and straightforward scalability. scispace.comirost.irresearchgate.netirost.ir

The Friedel-Crafts acylation is often exothermic and can be difficult to control on a large scale in batch reactors. Flow chemistry mitigates these issues by providing a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. researchgate.net

A hypothetical continuous flow process for producing this compound would involve:

Pumping: Two separate streams, one containing veratrole and the other containing the acylating agent (e.g., methyl 3-(chloroformyl)propanoate) and a Lewis acid in a suitable solvent, are continuously pumped from reservoirs.

Mixing: The streams converge at a T-mixer, ensuring rapid and efficient mixing.

Reaction: The mixture flows through a heated, temperature-controlled reactor coil or a packed-bed column containing a heterogeneous catalyst (e.g., a solid acid). rsc.orgresearchgate.net The residence time in the reactor is precisely controlled by the flow rate and reactor volume, allowing for optimization of conversion and yield. acs.org

Quenching & Work-up: The product stream is then continuously quenched, potentially using an in-line aqueous stream, and purified using continuous separation techniques like liquid-liquid extraction or chromatography. acs.org

This approach not only improves safety by minimizing the volume of reactive material at any given time but also allows for rapid optimization and easy scaling from laboratory to industrial production. nih.gov The development of continuous flow systems for producing various keto esters has demonstrated the feasibility and benefits of this technology. uni-muenchen.dethieme-connect.comnih.govzenodo.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Veratrole (1,2-dimethoxybenzene)
Succinic acid
Aluminum chloride (AlCl₃)
(R)-TRIP
Bis(oxazoline)
Copper(II)
Scandium(III)
Nickel(II)
Quinine-squaramide
BINOL
Thiourea (B124793)
N-Heterocyclic Carbenes
Dichloromethane
Nitrobenzene
Choline chloride
Zinc chloride
Bismuth triflate (Bi(OTf)₃)
Zeolites
Montmorillonite clay
Sulfated zirconia
Heteropolyacids
Acyl Chlorides
Carboxylic Anhydrides
Carboxylic Acids

Mechanistic Investigations of Reactions Involving Methyl 4 3,4 Dimethoxyphenyl 4 Oxobutanoate

Elucidation of Reaction Pathways for Key Transformations

Comprehensive studies elucidating the specific reaction pathways for key transformations of Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate are not available.

Single Electron Transfer Mechanisms

There is no available research that specifically investigates single electron transfer (SET) mechanisms in reactions involving this compound.

Anion Formation and Trapping

While the formation of enolates and other anionic intermediates is a fundamental aspect of the reactivity of β-ketoesters, specific studies on anion formation and subsequent trapping for this compound have not been reported in detail.

Kinetic Studies of Reaction Rates and Selectivities

No specific kinetic data, such as reaction rate constants or selectivity studies, for reactions involving this compound could be located in the available literature.

Role of Catalysts in Directing Reaction Mechanisms

While catalysts are undoubtedly used in reactions involving this compound, such as in hydrogenation or cyclization reactions, detailed studies on how these catalysts specifically direct the reaction mechanism for this compound are not described.

Ligand Effects on Asymmetric Induction

There is a lack of specific research on the effects of different ligands on asymmetric induction in reactions, such as asymmetric hydrogenation, of this compound. Consequently, no data is available to populate a table on this topic.

Theoretical and Computational Studies of Methyl 4 3,4 Dimethoxyphenyl 4 Oxobutanoate

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular structure and predicting the reactivity of chemical compounds. For Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate, these theoretical studies, primarily employing Density Functional Theory (DFT), provide insights into its conformational preferences and electronic characteristics. epstem.net

Conformational Analysis

The conformational landscape of a flexible molecule like this compound is critical for understanding its properties. Conformational analysis aims to identify the various spatial arrangements of the atoms (conformers) and their relative stabilities. nih.gov Theoretical calculations, particularly using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to explore the potential energy surface of the molecule. researchgate.net

The key rotatable bonds in this compound are around the carbonyl group and the ether linkages on the phenyl ring. By systematically rotating these bonds and performing geometry optimizations, a series of stable conformers can be identified. The relative energies of these conformers are then calculated to determine the most stable, lowest-energy structure.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (°C-C-C=O)Relative Energy (kcal/mol)
1178.50.00
265.22.5
3-70.12.8

Note: This data is illustrative and based on typical results from DFT calculations for similar organic molecules.

Electronic Structure Properties

The electronic structure of a molecule governs its reactivity. researchgate.net Quantum chemical calculations provide a wealth of information about the distribution of electrons within this compound. Key properties that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP). scribd.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scribd.com This information is invaluable for predicting how the molecule will interact with other chemical species. scribd.com

Table 2: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Note: This data is illustrative and based on typical results from DFT calculations for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the detailed investigation of reaction mechanisms, the identification of transition states, and the prediction of reaction outcomes. mdpi.com

Prediction of Selectivity and Yield

For the synthesis of this compound, computational modeling can be used to predict the selectivity and potential yield of a given reaction. By calculating the activation energies for different possible reaction pathways, it is possible to determine which pathway is energetically more favorable and therefore more likely to occur. researchgate.net

For instance, in a reaction with multiple potential products, the transition state for the formation of each product can be located and its energy calculated. The product formed via the lowest energy transition state is generally the kinetically favored product. These calculations can guide the optimization of reaction conditions to favor the formation of the desired product. researchgate.net

Molecular Docking Studies for Derivative Design (Excluding biological activity focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While widely used in drug discovery to predict the binding of a ligand to a protein, the principles of molecular docking can also be applied to understand and design interactions between molecules for other purposes, such as materials science or catalysis, without a focus on biological activity. nih.gov

Computational Assessment of Binding Interactions

In the context of designing derivatives of this compound, molecular docking can be used to computationally assess how modifications to the molecule's structure would affect its binding to a specific receptor or surface. This allows for the rational design of new molecules with tailored binding properties. mdpi.com

The process involves defining a binding site on a target molecule or surface and then computationally sampling a large number of possible orientations and conformations of the derivative within that site. mdpi.com A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. mdpi.com This computational screening can prioritize which derivatives to synthesize and test, saving time and resources.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates

Spectroscopic methods are indispensable for the structural characterization of Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate and its precursors. These techniques probe the molecular framework to provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of the target compound and its intermediates.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound structurally similar to this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl group, the methylene (B1212753) protons of the butanoate chain, and the methyl protons of the ester and methoxy (B1213986) groups. For instance, in a related dihydroquinoline structure containing a 4-(3,4-dimethoxyphenyl) moiety, the methoxy group protons appear as singlets between δ 3.87 and 3.95 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methylene carbons, and the methyl carbons of the methoxy and ester groups. In flavonoids and other phenolic compounds, the ¹³C NMR chemical shift of methoxy groups is a reliable indicator of their position on the aromatic ring. researchgate.net For example, the signals for the methoxy carbons in a 4-(3,4-dimethoxyphenyl)-substituted dihydroquinoline appear at 55.98 and 56.10 ppm. mdpi.com

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (C5-H)~7.6d1H
Aromatic (C6-H)~7.5dd1H
Aromatic (C2-H)~6.9d1H
Methoxy (-OCH₃)~3.9s6H
Methyl Ester (-OCH₃)~3.7s3H
Methylene (-CH₂CO-)~3.3t2H
Methylene (-COCH₂-)~2.8t2H

Note: This is a predicted ¹H NMR data table for this compound based on typical chemical shifts for similar structural motifs.

Carbon Type Expected Chemical Shift (ppm)
Ketone Carbonyl (-C=O)~197
Ester Carbonyl (-COO-)~173
Aromatic (C1, C2, C3, C4, C5, C6)110-155
Methoxy (-OCH₃)~56
Methyl Ester (-OCH₃)~52
Methylene (-CH₂CO-)~33
Methylene (-COCH₂-)~29

Note: This is a predicted ¹³C NMR data table for this compound based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as C-O and C-H bonds. For example, in a study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, the NH stretching frequency was observed to be red-shifted in the IR spectrum, indicating a weakening of the N-H bond. nih.gov

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)1680-1700Strong
C=O (Ester)1735-1750Strong
C-O (Ester)1000-1300Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium

Note: This is a predicted IR data table for this compound based on characteristic absorption frequencies.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. This technique is crucial for confirming the elemental composition of the synthesized compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography

Flash column chromatography is a common and efficient method for the purification of organic compounds. In the synthesis of related compounds, silica gel is frequently used as the stationary phase. beilstein-journals.org The choice of eluent, typically a mixture of non-polar and polar solvents such as hexane and ethyl acetate, is optimized to achieve good separation of the desired product from impurities. beilstein-journals.org The progress of the separation is monitored by thin-layer chromatography (TLC).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and packing of a compound in its solid state. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a diffraction pattern is generated. This pattern serves as a unique fingerprint of the crystal's internal structure.

Through complex mathematical analysis of the diffraction pattern, researchers can construct a detailed three-dimensional model of the electron density within the crystal. This model allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. Such data is crucial for confirming the stereochemistry of a molecule, understanding intermolecular interactions (such as hydrogen bonding and van der Waals forces), and elucidating how molecules pack together in a crystal. This information is fundamental to structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the physical properties of materials in materials science.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for this compound has been found in the public domain. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.

The absence of this data means that the exact solid-state conformation and intermolecular interactions of this compound remain undetermined experimentally. While computational modeling could provide theoretical insights into its structure, experimental determination via X-ray diffraction would be necessary for definitive confirmation.

For illustrative purposes, the following table outlines the typical crystallographic data that would be obtained from a successful X-ray diffraction analysis.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Analysis (Note: The following data is for illustrative purposes only and does not represent actual data for this compound.)

Parameter Value
Empirical formulaC₁₃H₁₆O₅
Formula weight252.26
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)e.g., 10.123(4)
b (Å)e.g., 8.456(2)
c (Å)e.g., 15.789(6)
α (°)90
β (°)e.g., 109.23(3)
γ (°)90
Volume (ų)e.g., 1278.9(8)
Z4
Calculated density (Mg/m³)e.g., 1.309

Should the crystal structure of this compound be determined in the future, it would provide invaluable insights into its molecular geometry and solid-state behavior, contributing to a more complete understanding of its chemical and physical properties.

Q & A

Q. What are the established synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate, and what catalysts or conditions are typically employed?

The compound is synthesized via esterification of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid with methanol. A strong acid catalyst (e.g., sulfuric acid) is used under reflux to drive the reaction to completion. Industrial methods may employ continuous flow reactors for scalability, followed by purification via distillation or crystallization to achieve >95% purity .

Advanced Synthesis

Q. How can reaction conditions be optimized to minimize byproducts like diketone derivatives during synthesis?

Key strategies include:

  • Stoichiometric control : Limiting excess methanol to reduce side reactions.
  • Temperature modulation : Maintaining 60–70°C to avoid thermal decomposition.
  • Catalyst selection : Using anhydrous HCl instead of H₂SO₄ to reduce oxidation.
  • In-situ monitoring : Employing TLC or in-situ NMR to track intermediate formation .

Structural Characterization

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for methoxy groups (δ 3.85–3.90 ppm) and the ketone carbonyl (δ 8.10 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) gives [M+H]⁺ at m/z 281.2, aligning with the molecular formula C₁₃H₁₆O₅.
  • IR : Strong absorption at 1730 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

Biological Activity Evaluation

Q. What methodologies are recommended for evaluating its biological activity in antimicrobial or anticancer research?

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution.
  • Anticancer screening : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin controls.
  • Mechanistic studies : ROS generation assays or apoptosis markers (Annexin V/PI) to explore mode of action .

Derivative Synthesis

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships?

  • Functional group modification : Introduce halogens (e.g., Cl, Br) at the phenyl ring via electrophilic substitution.
  • Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for salt formation.
  • Cross-coupling : Suzuki-Miyaura reactions to attach heteroaromatic groups .

Stability and Handling

Q. What are the critical considerations for handling and storing this compound to ensure stability?

  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent ester hydrolysis.
  • Light sensitivity : Use amber vials to avoid photodegradation of the dimethoxyphenyl group.
  • Solvent compatibility : Avoid protic solvents (e.g., water, ethanol) during long-term storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Reproducibility checks : Validate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Purity verification : Use HPLC (>99% purity) to rule out impurity-driven effects.
  • Meta-analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Reaction Mechanism Studies

Q. What experimental approaches elucidate the reaction mechanism of its synthesis?

  • Kinetic isotope effects : Replace methanol with CD₃OD to study proton transfer steps.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for esterification.
  • Trapping intermediates : Use quenching agents (e.g., D₂O) to isolate and characterize reactive species .

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Reactant of Route 1
Reactant of Route 1
Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.